4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether
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Overview
Description
4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorobenzyl group, an ethoxyphenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the triazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Biology: It is investigated for its potential to interact with biological targets and pathways.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Uniqueness
4-{3-[(2,4-dichlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorobenzyl and ethoxyphenyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C18H17Cl2N3OS |
---|---|
Molecular Weight |
394.3g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3OS/c1-3-24-16-8-6-15(7-9-16)23-12(2)21-22-18(23)25-11-13-4-5-14(19)10-17(13)20/h4-10H,3,11H2,1-2H3 |
InChI Key |
FKCDXHMNETZGLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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